4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound belongs to the 1,2,4-triazolo-thiadiazole class, characterized by a fused triazole-thiazole core with a 3,4-dimethoxyphenyl substituent and a 4-chlorobenzenesulfonamide side chain. Its synthesis involves multi-step reactions, including esterification, sulfonation, and cyclization (as detailed in ). This structural complexity positions it as a candidate for anticancer and kinase-targeted therapies, given the known activity of triazolo-thiadiazoles against AKT isoforms.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-28-17-8-3-13(11-18(17)29-2)19-23-20-25(24-19)15(12-30-20)9-10-22-31(26,27)16-6-4-14(21)5-7-16/h3-8,11-12,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBIDYNGZNDMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole-Thiazole Core: This step involves the cyclization of appropriate precursors to form the triazole and thiazole rings.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the triazole and thiazole rings can participate in π-π stacking interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to analogues with modifications in the triazolo-thiadiazole core, aromatic substituents, or sulfonamide groups:
*Calculated based on molecular formula.
Key Observations :
- Core Modifications: The fused triazolo-thiadiazole core in the target compound (vs.
- Aromatic Substituents : The 3,4-dimethoxyphenyl group increases electron density compared to benzodioxin () or 4-chlorophenyl (), affecting π-π stacking and solubility.
- Sulfonamide Variations: The 4-chlorobenzenesulfonamide side chain offers stronger electronegativity than non-halogenated sulfonamides (e.g., in ), influencing hydrogen-bond acceptor capacity.
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group increases logP (~3.5) compared to benzodioxin analogues (logP ~2.8), suggesting better membrane permeability but lower aqueous solubility.
- Thermal Stability : Differential scanning calorimetry (DSC) of similar triazolo-thiadiazoles shows melting points >200°C, indicating high stability.
Research Findings and Implications
- NMR Profiling : Comparative ¹H NMR (e.g., ) reveals that substituents in regions analogous to the 3,4-dimethoxyphenyl group cause distinct chemical shifts (δ 6.8–7.2 ppm), confirming electronic environment modifications (Figure 6 in ).
- SAR Studies : The 4-chlorobenzenesulfonamide moiety is critical for kinase inhibition, as removal reduces activity by >50% in analogues ().
Biological Activity
4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the para position of the benzene ring.
- Sulfonamide group , which is known for its biological activity.
- A triazole-thiazole moiety , which contributes to its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. The compound may share similar mechanisms of action due to the presence of the thiazole and triazole rings, which are known to interfere with cellular signaling pathways involved in cancer progression.
Case Study:
A study involving benzothiazole derivatives demonstrated that certain compounds significantly inhibited the growth of A431 and A549 cancer cells, promoting apoptosis and cell cycle arrest at concentrations as low as 1 μM . While specific data on our compound is limited, its structural analogs suggest a potential for similar activity.
Antibacterial and Antifungal Activity
The sulfonamide group is historically associated with antibacterial properties. Compounds containing sulfonamide moieties have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiazole have demonstrated potent antibacterial effects with MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | ≤0.25 |
| Compound B | Acinetobacter baumannii | ≤0.25 |
| Compound C | Candida albicans | ≤0.25 |
Anti-inflammatory Properties
The presence of methoxy groups in the structure may enhance anti-inflammatory activity. Compounds with similar functional groups have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The potential for this compound to modulate inflammatory pathways warrants further investigation.
The biological activity of this compound can be attributed to:
- Inhibition of enzyme activity : Similar compounds often act by inhibiting key enzymes involved in metabolic pathways.
- Interference with DNA synthesis : The triazole ring may interact with nucleic acids or inhibit topoisomerases.
- Modulation of receptor activity : Compounds with sulfonamide functionalities may interact with various receptors involved in inflammation and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
